
N'-acetyl-4,6-bis(trifluoromethyl)-2-pyridinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl-4,6-bis(trifluoromethyl)-2-pyridinecarbohydrazide, also known as A-769662, is a small molecule activator of adenosine monophosphate-activated protein kinase (AMPK). AMPK is a key regulator of cellular metabolism and energy homeostasis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic diseases such as diabetes, obesity, and cancer.
科学的研究の応用
Agrochemicals and Pesticides
N’-acetyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide has garnered attention in the development of agrochemicals and pesticides. Its unique structure and functional groups allow for targeted interactions with pests and pathogens. Researchers explore its potential as an active ingredient in novel insecticides, herbicides, and fungicides. By understanding its mode of action and toxicity profile, scientists aim to enhance crop protection and minimize environmental impact .
Medicinal Chemistry and Drug Discovery
In drug discovery, this compound serves as a valuable scaffold for designing new pharmaceutical agents. Researchers modify its structure to create derivatives with improved bioactivity, solubility, and selectivity. The trifluoromethyl groups enhance lipophilicity, potentially aiding drug permeability across cell membranes. Scientists investigate its potential as an antiviral, antibacterial, or antitumor agent. Computational studies and in vitro assays guide the optimization process .
Materials Science and Organic Electronics
N’-acetyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide contributes to materials science, particularly in organic electronics. Its electron-rich pyridine core and trifluoromethyl substituents make it suitable for constructing organic semiconductors. Researchers synthesize conjugated polymers based on this scaffold for applications in organic photovoltaics (solar cells), organic field-effect transistors (OFETs), and light-emitting diodes (OLEDs). The compound’s electronic properties play a crucial role in device performance .
Coordination Chemistry and Metal Complexes
The carbohydrazide moiety in this compound acts as a versatile ligand in coordination chemistry. Researchers explore its ability to form stable complexes with transition metals. These metal-carbohydrazide complexes find applications in catalysis, sensing, and molecular recognition. By tuning the ligand’s substituents, scientists can tailor the reactivity and selectivity of these complexes for specific reactions .
Fluorine Chemistry and Synthetic Methodology
The trifluoromethyl groups in N’-acetyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide contribute to fluorine chemistry. Researchers use it as a precursor for introducing trifluoromethyl groups into other molecules. The compound participates in cross-coupling reactions, nucleophilic trifluoromethylation, and fluorination processes. Its synthetic versatility aids in accessing diverse fluorinated compounds for various applications .
Photophysical Studies and Luminescent Materials
Scientists investigate the photophysical properties of this compound. Its absorption and emission spectra provide insights into its electronic transitions. Researchers explore its luminescent behavior, potentially leading to the development of fluorescent probes, sensors, or imaging agents. By incorporating this scaffold into luminescent materials, they aim to enhance their performance in optoelectronic devices and biological imaging .
特性
IUPAC Name |
N'-acetyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6N3O2/c1-4(20)18-19-8(21)6-2-5(9(11,12)13)3-7(17-6)10(14,15)16/h2-3H,1H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHLXSFJGSASKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-acetyl-4,6-bis(trifluoromethyl)-2-pyridinecarbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Fluorophenyl)methyl]-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2381010.png)
![1-(2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2381012.png)
![7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2381013.png)
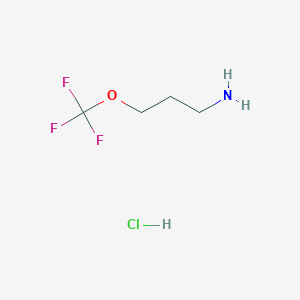
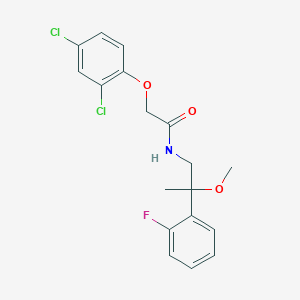
![5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2381023.png)
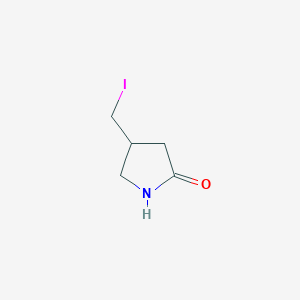
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2381025.png)
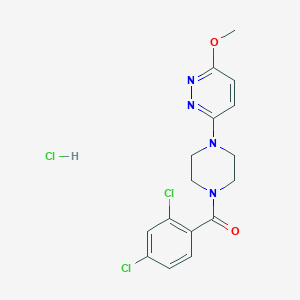


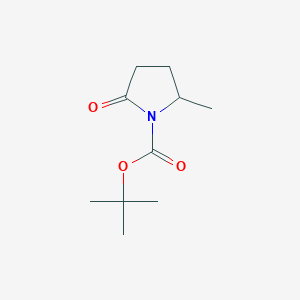
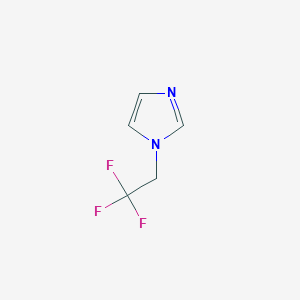
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2381033.png)